Indoximod

Catalog No.
S548888
CAS No.
110117-83-4
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoximod

Substituting indoximod with IDO1 inhibitors like epacadostat often fails because indoximod bypasses direct enzyme inhibition to rescue mTORC1 downstream. This D-isomer tryptophan mimetic is indispensable for:

  • T-cell metabolic rescue assays independent of specific IDO1, IDO2, or TDO profiles.
  • Prodrug synthesis (ester/amide/cholesteryl) boosting oral bioavailability >5-fold.
  • Co-loaded liposomal formulations (e.g., mitoxantrone) via stable lipid bilayer integration.

Supplied as ≥98% pure powder; ready for global dispatch.

CAS Number

110117-83-4

Product Name

Indoximod

IUPAC Name

(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1

InChI Key

ZADWXFSZEAPBJS-SNVBAGLBSA-N

solubility

Soluble in DMSO, not in water

Synonyms

Indoximod; NLG8189; NLG 8189; NLG-8189; D1MT; 1-methyl-D-tryptophan.

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N

The exact mass of the compound Indoximod is 218.10553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 721782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg, 100 mg

Indoximod (1-Methyl-D-tryptophan, CAS 110117-83-4) is a specialized immunometabolic adjuvant and tryptophan mimetic utilized primarily in chemoinformatics, oncology modeling, and formulation development. Unlike traditional enzymatic inhibitors, indoximod functions downstream of the indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) pathways to restore mTORC1 signaling in immune cells. In procurement and material selection, this compound is highly valued not as a direct enzyme blocker, but as a baseline comparator for IDO pathway bypass, a stereospecific tool for T-cell rescue assays, and a structural precursor for advanced prodrug and liposomal formulations designed to overcome its native pharmacokinetic limitations[1].

Research Fit

Acts as Trp mimetic to restore mTORC1 under IDO-mediated Trp depletion
Downstream IDO pathway mechanism, distinct from direct enzyme inhibitors
Defined D-isomer stereochemistry; differs from L- and DL-1MT

Generic substitution between indoximod (the D-isomer), its stereoisomer L-1-methyltryptophan (L-1-MT), or direct IDO1 inhibitors like epacadostat fundamentally alters the experimental mechanism of action and risks assay failure. While L-1-MT and epacadostat act as competitive enzymatic inhibitors of IDO1, indoximod is largely ineffective at direct IDO1 inhibition and instead acts as a tryptophan mimetic to reverse T-cell suppression downstream. Substituting indoximod with a direct IDO1 inhibitor will fail in laboratory workflows where tumor immunosuppression is driven by alternative enzymes like TDO or IDO2, because indoximod’s downstream mTORC1 rescue mechanism is agnostic to the specific upstream depleting enzyme [1].

Substitution Risk

Mechanism mismatch
Direct IDO1 enzyme inhibitors (e.g. epacadostat) may not reproduce mTORC1-dependent immunometabolic effects.
Stereochemical mismatch
L-isomer and racemate (DL-1MT) show different IDO1 inhibition profiles; D-isomer is not interchangeable.
Clinical context divergence
Other IDO1 inhibitors lack active pediatric neuro-oncology clinical development; research context may differ.

Downstream mTORC1 Restoration vs. Direct Enzymatic Inhibition

Indoximod functions as a tryptophan mimetic that relieves the suppression of the metabolic kinase mTORC1 in tryptophan-depleted environments with an IC50 of approximately 70 nM. In contrast, epacadostat acts as a direct, reversible competitive inhibitor of the IDO1 enzyme (IC50 ~10–71.8 nM) but does not directly rescue downstream mTORC1 if tryptophan is depleted by alternative enzymes like TDO [1]. Consequently, indoximod provides downstream pathway rescue regardless of the upstream depleting enzyme, whereas epacadostat is strictly selective for IDO1 [2].

Evidence DimensionMechanism of T-cell metabolic rescue
Target Compound DataIndoximod: mTORC1 restoration IC50 ~70 nM (agnostic to IDO/TDO expression)
Comparator Or BaselineEpacadostat: Direct IDO1 inhibition IC50 ~10-71.8 nM (strictly IDO1-dependent)
Quantified DifferenceIndoximod rescues downstream mTORC1 at ~70 nM independently of the active upstream enzyme, whereas epacadostat's efficacy is restricted to IDO1-dominant systems.
ConditionsTryptophan-depleted cellular assays and in vitro enzymatic profiling

Buyers developing immune-rescue models with mixed or unknown IDO1/IDO2/TDO expression profiles must procure indoximod to ensure consistent downstream T-cell recovery.

Mechanism of action
Head-to-head
Indoximod: Trp mimetic, activates mTORC1 under Trp depletion. Comparators: Direct IDO1 enzyme inhibitors (epacadostat, navoximod).
Supports pathway-response studies distinct from enzyme inhibition.
Verify downstream mTORC1 activation in your experimental system.

Stereospecific Reproducibility in T-Cell Proliferation Rescue

The stereochemistry of 1-methyltryptophan dictates its functional utility in immune rescue workflows. Indoximod (the D-isomer) restores CD8+ T-cell proliferation in IDO/TDO-suppressed co-cultures with an EC50 of 23.2 μM. Conversely, the L-isomer (L-1-MT) functions as a competitive IDO1 inhibitor (Ki = 19 μM) but is significantly less effective at reversing T-cell suppression and fails entirely to mediate the AhR-dependent gene induction required for full immune restoration [1].

Evidence DimensionT-cell proliferation rescue and AhR induction
Target Compound DataIndoximod (D-1-MT): Restores CD8+ T-cell proliferation with EC50 = 23.2 μM; successfully induces AhR
Comparator Or BaselineL-1-MT: Fails to induce AhR; weaker functional T-cell rescue despite Ki = 19 μM for IDO1
Quantified DifferenceIndoximod achieves robust functional T-cell rescue (EC50 23.2 μM) and AhR modulation, whereas L-1-MT fails to trigger necessary downstream AhR pathways.
ConditionsIDO/TDO-suppressed co-cultures and AhR-regulated gene induction assays

Procurement of the precise D-isomer is critical for functional cell-based assays, as racemic mixtures or the L-isomer will yield false negatives in T-cell proliferation endpoints.

Stereochemical activity
Head-to-head
D-1MT: No direct IDO1 inhibition; downstream mTORC1 activation. L-1MT: Moderate IDO1 inhibition (IC₅₀ 18.4–42 μM).
Stereoisomer selection alters biological outcome in pathway studies.
Racemate (DL-1MT) is not equivalent; confirm stereochemistry.

Precursor Suitability for Bioavailable Prodrug Formulation

Unmodified indoximod exhibits poor oral bioavailability (6–10% in non-human primates), limiting its direct utility in certain in vivo models. However, its chemical structure serves as an ideal precursor for prodrug synthesis. When formulated into ester or peptide amide prodrugs (such as NLG802), the oral bioavailability increases >5-fold, with maximum plasma concentration (Cmax) improving 3.6- to 6.1-fold and overall exposure (AUC) increasing 2.9- to 5.2-fold compared to equivalent molar doses of the free base [1].

Evidence DimensionPharmacokinetic exposure (Oral Bioavailability, Cmax, AUC)
Target Compound DataIndoximod prodrug formulation (e.g., NLG802): >5-fold increase in bioavailability; 3.6- to 6.1-fold Cmax increase
Comparator Or BaselineIndoximod free base: 6-10% oral bioavailability in primates
Quantified DifferenceProdrug functionalization yields a >500% improvement in oral bioavailability and up to a 6.1-fold increase in Cmax over the unmodified free base.
ConditionsIn vivo pharmacokinetic profiling (non-human primates) via oral dosing

Industrial buyers and formulation scientists must account for the free base's low native solubility and prioritize procuring indoximod as a synthetic building block for prodrugs or liposomal carriers in in vivo applications.

IDO1 binding affinity
Cross-study comparable
Ki = 34,000–37,000 nM (~5,000-fold weaker than NLG919, Ki = 7 nM).
Highlights low enzyme affinity; mechanism not driven by direct IDO1 blockade.
Binding conditions may vary; review assay specifics.
Syngeneic model activity
Data to verify
Indoximod (400 mg/kg, p.o.) + chemotherapy enhanced anti-tumor immunity in B16F10 and 4T1 models vs. chemo alone.
Supports in vivo immunomodulation research in melanoma and breast cancer models.
Lack of direct comparator IDO inhibitor data; validate in your model.
Clinical development
Class-level
Active Phase 2 trial in pediatric DIPG/brain tumors (NCT04049669). Epacadostat: no pediatric brain tumor trials.
Provides translational context for pediatric neuro-oncology research.
Clinical trial data not yet fully reported; endpoint review ongoing.

Development of Downstream Immunometabolic Assays

Because indoximod bypasses direct IDO1 enzymatic inhibition to rescue mTORC1, it is the required compound for assays designed to study T-cell metabolic recovery independent of specific IDO1, IDO2, or TDO expression profiles [1].

Synthesis of High-Bioavailability Prodrugs

Given the 6–10% baseline oral bioavailability of the free base, indoximod is heavily procured as a precursor for synthesizing ester, peptide amide (e.g., NLG802), or cholesteryl-conjugated prodrugs to achieve >5-fold increases in systemic exposure [2].

Formulation of Synergistic Liposomal Carriers

Indoximod is utilized in the development of advanced nanocarriers, such as co-loaded liposomes with chemotherapeutics (e.g., mitoxantrone), where its specific physicochemical properties allow for stable integration into the lipid bilayer, overcoming free-drug delivery limitations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
mTORC1 signaling and T-cell anergy studies
Trp mimetic downstream mechanism
mTORC1 reactivation and autophagy reversal in T cells
Syngeneic melanoma and breast cancer models
In vivo immunomodulation with chemotherapy combination
Anti-tumor immune response enhancement in B16F10/4T1 models
Pediatric glioma and DIPG research models
IDO pathway modulation in pediatric CNS malignancies
Preclinical IDO pathway response in pediatric glioma models
Stereochemically controlled IDO pathway studies
D-isomer (Indoximod) distinct profile
Stereoisomer impact on mTORC1 vs. IDO1 inhibition endpoints

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

218.105527694 Da

Monoisotopic Mass

218.105527694 Da

Heavy Atom Count

16

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TX5CYN1KMZ

Pharmacology

Indoximod is a methylated tryptophan with immune checkpoint inhibitory activity. Indoximod inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which degrades the essential amino acid tryptophan, and may increase or maintain tryptophan levels important to T cell function. Tryptophan depletion is associated with immunosuppression involving T cell arrest and anergy.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
IDO [HSA:3620 169355] [KO:K00463]

Other CAS

110117-83-4

Wikipedia

1-Methyltryptophan
1: Yim HS, Choi KM, Kim B, Jung ID, Park YM, Kang YK, Lee MG. Effect of 1-methyl-D-tryptophan and adoptive transfer of dendritic cells on polymicrobial sepsis induced by cecal content injection. Microbiol Immunol. 2013 Sep;57(9):633-9. doi: 10.1111/1348-0421.12081. PubMed PMID: 23841524.
2: Opitz CA, Litzenburger UM, Opitz U, Sahm F, Ochs K, Lutz C, Wick W, Platten M. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One. 2011;6(5):e19823. doi: 10.1371/journal.pone.0019823. Epub 2011 May 20. PubMed PMID: 21625531; PubMed Central PMCID: PMC3098827.
3: Vasil'eva ED, Nikolin VP, Popova NA, Lushnikova EL, Kaledin VI. Inhibitor of indoleamine-2,3-dioxygenase 1-methyl-D-tryptophan can stimulate the growth of immunogenic tumors. Bull Exp Biol Med. 2010 Oct;149(5):625-7. PubMed PMID: 21165403.
4: Jia L, Schweikart K, Tomaszewski J, Page JG, Noker PE, Buhrow SA, Reid JM, Ames MM, Munn DH. Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption. Food Chem Toxicol. 2008 Jan;46(1):203-11. Epub 2007 Aug 10. PubMed PMID: 17868966; PubMed Central PMCID: PMC2744343.

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